Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury
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Overview
Description
Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 2-(cyclohex-1-en-1-yl)ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury typically involves the reaction of mercury(II) chloride with 2-(cyclohex-1-en-1-yl)ethenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium thiolate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) oxide derivatives, while substitution reactions can produce a variety of organomercury compounds.
Scientific Research Applications
Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with sulfur-containing groups in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: An enone that is structurally similar but lacks the mercury and chloro groups.
2-(1-Cyclohexenyl)ethylamine: Contains a similar cyclohexenyl group but with an amine functionality instead of mercury.
Ethanone, 1-(1-cyclohexen-1-yl)-: Another related compound with a ketone group.
Uniqueness
Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury is unique due to the presence of the mercury atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications that require the unique characteristics of organomercury compounds.
Properties
CAS No. |
56453-89-5 |
---|---|
Molecular Formula |
C8H11ClHg |
Molecular Weight |
343.22 g/mol |
IUPAC Name |
chloro-[2-(cyclohexen-1-yl)ethenyl]mercury |
InChI |
InChI=1S/C8H11.ClH.Hg/c1-2-8-6-4-3-5-7-8;;/h1-2,6H,3-5,7H2;1H;/q;;+1/p-1 |
InChI Key |
YZXMPCZLLDNTED-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(=CC1)C=C[Hg]Cl |
Origin of Product |
United States |
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